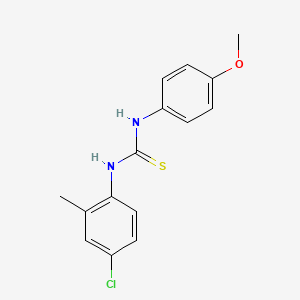
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as BML-190, is a selective antagonist of the cannabinoid CB2 receptor. It was first synthesized in 2000 by researchers at the University of Aberdeen, Scotland. Since then, it has been used extensively in scientific research to investigate the role of the CB2 receptor in various physiological and pathological processes.
作用机制
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells. By blocking the CB2 receptor, N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide inhibits the activation of immune cells and reduces the production of pro-inflammatory cytokines, leading to an overall anti-inflammatory effect.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has also been shown to have other biochemical and physiological effects. It has been reported to have analgesic effects in animal models of pain, and has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is its relatively low potency compared to other CB2 receptor antagonists, which may require higher concentrations to achieve the desired effect.
未来方向
There are several potential future directions for research using N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide. One area of interest is the role of the CB2 receptor in neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the use of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide as a therapeutic agent for immune-related diseases, either alone or in combination with other drugs. Finally, further investigation into the anti-cancer effects of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide may lead to the development of new cancer treatments.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves several steps, starting with the reaction of 5-chloro-2-methylphenylamine with 4-methoxy-2-methylbenzoyl chloride to form the intermediate 4-(4-methoxy-2-methylphenyl)-N-(5-chloro-2-methylphenyl)benzamide. This intermediate is then reacted with butyric anhydride to form the final product, N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide.
科学研究应用
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been used in a wide range of scientific research, particularly in the field of immunology. It has been shown to have anti-inflammatory and immunomodulatory effects, and has been used to investigate the role of the CB2 receptor in various immune-related diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-13-7-9-16(20)12-18(13)21-19(22)6-4-5-15-8-10-17(23-3)11-14(15)2/h7-12H,4-6H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWWRPRRNAVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=C(C=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)

![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)

![4-methoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5753595.png)
![N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![ethyl 5-(3-nitrophenyl)-4,6-dioxo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5753601.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5753623.png)

![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5753641.png)

